Bodipy-C12

Lipid Metabolism Fatty Acid Uptake Esterification

Quantifying cellular fatty acid flux requires chain-length specific probes; short-chain analogs clear too rapidly while long-chain versions become metabolically trapped. Bodipy-C12 (C12 dodecanoic acid-BODIPY conjugate) solves this with an 11% esterification rate in L-cells, optimized for 96-well uptake assays. - 11% esterification rate: ideal metabolic stability for signal accumulation - Enables both conventional live-cell & SMLM super-resolution (10× resolution gain) - Validated for hepatobiliary-pancreatic lipid tracking in vivo (zebrafish)

Molecular Formula C27H35BF2N2O
Molecular Weight 452.4 g/mol
Cat. No. B15556671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy-C12
Molecular FormulaC27H35BF2N2O
Molecular Weight452.4 g/mol
Structural Identifiers
InChIInChI=1S/C27H35BF2N2O/c1-2-3-4-5-6-7-8-9-10-11-22-33-24-18-16-23(17-19-24)27-25-14-12-20-31(25)28(29,30)32-21-13-15-26(27)32/h12-21H,2-11,22H2,1H3
InChIKeyVOHGLENAYNIHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bodipy-C12 Fluorescent Fatty Acid Analog: Core Properties and Procurement Considerations


Bodipy-C12, also referred to as BODIPY FL C12 or BODIPY 500/510 C12 depending on the specific spectral variant, constitutes a class of fluorescent fatty acid analogs wherein a 12-carbon dodecanoic acid chain is covalently conjugated to a boron dipyrromethene (BODIPY) fluorophore . These small-molecule probes are designed to mimic the biological behavior of natural medium-chain fatty acids, thereby enabling the visualization and tracking of lipid uptake, trafficking, and metabolic flux in live cells and model organisms [1]. The BODIPY scaffold imparts key photophysical characteristics: a high fluorescence quantum yield, a sharp emission peak, and notably, relative insensitivity to environmental polarity and pH compared to traditional probes like NBD or pyrene [2].

Fluorescent fatty acid probe for live-cell lipid uptake and trafficking studies
Chain-length-dependent metabolic incorporation with stable BODIPY fluorescence
Compatible with conventional fluorescence microscopy and reported SMLM super-resolution imaging

Why Generic Fatty Acid Probes Cannot Substitute for Bodipy-C12: A Comparative Assessment


Scientific selection between fluorescent fatty acid analogs is critically dependent on chain length, which governs metabolic fate and subcellular compartmentalization, and the fluorophore, which dictates signal stability and spectral compatibility. Generic substitution, for instance, using a short-chain Bodipy-C5 or a long-chain Bodipy-C16 analog, results in fundamentally different biological outputs due to divergent esterification rates and cellular distribution patterns [1]. Similarly, substituting the BODIPY core with an alternative fluorophore such as NBD introduces significant technical artifacts: NBD probes exhibit pronounced environmental sensitivity (quenching in aqueous media), lower photostability, and distinct membrane insertion depths, which compromise quantitative, long-term live-cell imaging [2]. Therefore, the specific combination of a C12 acyl chain and a BODIPY fluorophore in Bodipy-C12 enables a unique set of experimental capabilities that are not interchangeable with other chain lengths or fluorophores.

Bodipy-C12 Attributes
Generic Analog Substitution Risk
Chain Length C12 acyl chain enables intermediate metabolic turnover and detectable esterification
Risk Shorter (C5) or longer (C16) chains may shift esterification rates and alter intracellular trafficking patterns
Fluorophore Stability BODIPY core maintains fluorescence in both aqueous and lipid environments
Risk NBD probes are quenched in aqueous media and exhibit lower photostability, limiting quantitative live-cell imaging
Imaging Modality Reported dual-modality capability: conventional and SMLM super-resolution
Risk Alternative lipid probes lack intrinsic photoswitching for SMLM; multi-probe workflows may introduce variability

Quantitative Differentiation: Bodipy-C12 vs. Comparators in Live-Cell Imaging and Lipidomics


Differential Cellular Esterification Rates: Bodipy-C12 vs. Bodipy-C16 and NBD Probes

In a comparative study of fluorescent fatty acid metabolism in L-cells, Bodipy-C12 demonstrated an esterification rate of 11%, which was significantly higher than that of the long-chain analog Bodipy-C16 (0-3%) and short-chain probes like Bodipy-C5 (0%) and NBD-C6 (0-3%) [1]. This indicates that the C12 chain length of Bodipy-C12 is uniquely optimized for incorporation into cellular lipid pools compared to both shorter and longer chain analogs.

Esterification Rate
Head-to-head
C12: 11% esterification vs. comparators 0–3%
Supports lipid-incorporation context for medium-chain fatty acid tracking
L-cells, 30 min incubation, HPLC
Lipid Metabolism Fatty Acid Uptake Esterification

Environmental Insensitivity of Fluorescence: Bodipy FL C12 vs. NBD Probes

A key limitation of NBD-based fluorescent fatty acids is their environmental sensitivity; they are essentially nonfluorescent in aqueous environments, which creates high background and limits signal-to-noise in live-cell imaging [1]. In contrast, Bodipy FL C12 exhibits a high quantum yield of approximately 0.9 and remains strongly fluorescent in both aqueous and lipid environments, a property that is quantifiably superior for visualizing both membrane-bound and cytosolic lipid pools [1]. The quantum yield of Bodipy FL (0.9) is nearly threefold higher than that of NBD (0.32) when membrane-intercalated.

Quantum Yield & Stability
Head-to-head
BODIPY FL QY 0.9 (aqueous-stable) vs. NBD 0.32 (water-quenched)
Supports stable, high-contrast signal across cellular compartments
Membrane-intercalated probes; ref. ThermoFisher Handbook
Fluorescence Microscopy Live-Cell Imaging Quantum Yield

Subcellular Localization and Metabolism: Bodipy-C12 vs. Bodipy-C16 in Live Zebrafish

Live imaging in zebrafish larvae revealed distinct patterns of uptake and distribution based on fatty acid chain length. While Bodipy-FL C16 accumulates predominantly in large hepatic lipid droplets, Bodipy-FL C12 is more readily transported and metabolized, appearing not only in hepatic ducts and lipid droplets but also showing pronounced accumulation in the exocrine pancreas as fluorescent foci and being excreted into the intestinal lumen [1]. This demonstrates that the C12 analog has a broader and more dynamic subcellular distribution profile suitable for multi-organ trafficking studies, unlike the more static droplet accumulation of the C16 analog.

In Vivo Distribution
Head-to-head
C12: hepatic ducts, pancreas, intestinal lumen; C16: primarily hepatic lipid droplets
Reported multi-organ trafficking context in live zebrafish
6 dpf larvae, dietary exposure, confocal microscopy
In Vivo Imaging Zebrafish Model Lipid Trafficking

Single-Molecule Localization Microscopy (SMLM) Capability: Bodipy-C12 as a Super-Resolution Probe

A unique photophysical property of conventional Bodipy-C12 is its ability to form transient, red-shifted dark states (DII states) upon excitation, which enables its use in Single-Molecule Localization Microscopy (SMLM) [1]. This property is not a standard feature of all fluorescent lipid probes (e.g., NBD or pyrene). When excited at 561 nm, Bodipy-C12 yields single-molecule fluorescence signals that allow for super-resolution imaging, achieving an approximately tenfold higher resolution image of fatty acid distribution within the cell compared to conventional fluorescence microscopy [1]. The pixel intensities of conventional images (488 nm excitation) correlate strongly with the SMLM signal (Pearson's ρ = 0.94), confirming the reliability of the super-resolution data [1]. The average diffusion coefficient of Bodipy-C12 analogs in the ER was quantified as 0.065 ± 0.012 µm²/s [1].

SMLM Super-Resolution
Class-level
~10× resolution improvement; D = 0.065 µm²/s in ER
Supports super-resolution lipid domain mapping with the same probe
Live yeast, DII-state blinking, 561 nm excitation
Super-Resolution Microscopy SMLM Lipid Rafts

Optimized Applications for Bodipy-C12 Based on Comparative Evidence


Quantitative Assays of Fatty Acid Uptake and Esterification in Mammalian Cells

Procurement of Bodipy-C12 is specifically recommended for high-throughput, quantitative assays of cellular fatty acid uptake and metabolic incorporation. The evidence demonstrates that its C12 chain length yields an 11% esterification rate in L-cells, which is significantly higher than that of both short-chain (C5, C6) and long-chain (C16, C18) analogs [1]. This intermediate metabolic stability allows for robust signal accumulation without the rapid clearance of short-chain probes or the metabolic trapping of long-chain probes, making it ideal for 96-well plate-based assays of endothelial or cancer cell lipid metabolism as described in validated protocols [2].

Multi-Organ Lipid Trafficking Studies in Live Zebrafish and Other Model Organisms

For in vivo studies of integrated lipid metabolism across the hepatobiliary-pancreatic axis, Bodipy-C12 is the preferred probe over Bodipy-C16. Direct comparative imaging in zebrafish larvae confirms that Bodipy-C12 undergoes active transport through the liver, exocrine pancreas, and intestine, whereas Bodipy-C16 is largely sequestered in hepatic lipid droplets [3]. Researchers studying dietary lipid absorption, organelle communication (e.g., ER-lipid droplet crosstalk), or metabolic diseases should prioritize Bodipy-C12 for its broader, more physiologically dynamic distribution.

Super-Resolution Mapping of Lipid Nano-Domains and ER Dynamics

Bodipy-C12 is uniquely suited for advanced microscopy applications requiring a single probe for both conventional live-cell imaging and super-resolution microscopy. Its intrinsic ability to photoswitch into long-lived DII dark states enables Single-Molecule Localization Microscopy (SMLM) with a ~10× improvement in spatial resolution over diffraction-limited techniques [4]. This capability is not available with other common lipid probes like NBD or pyrene. Applications include mapping the nanoscale organization of the endoplasmic reticulum, tracking individual fatty acid molecules, and quantifying diffusion coefficients within membrane microdomains [4].

Application
Selection Property
Validation Focus
Fatty acid uptake / esterification assays
Chain-length-specific incorporation profile
Reported esterification rate context in mammalian cells
Multi-organ lipid trafficking studies
Dynamic hepatobiliary-pancreatic distribution pattern
In vivo trafficking context in zebrafish and model organisms
Super-resolution lipid nano-domain mapping
Dual-modality (conventional + SMLM) imaging capability
SMLM method validation and diffusion-coefficient assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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